3,3-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
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Overview
Description
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde is an organic compound characterized by its unique structure, which includes a benzodioxine ring with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
Reduction: 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxine-5-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its reactive aldehyde group.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism by which 3,3-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde exerts its effects depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxine-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde is unique due to its specific combination of a benzodioxine ring and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
929301-87-1 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
0 |
Origin of Product |
United States |
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